5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-3-30-17-23(26-24(18-30)28(36)33(29-26)21-7-5-4-6-8-21)27(35)32-15-13-31(14-16-32)19-25(34)20-9-11-22(37-2)12-10-20/h4-12,17-18H,3,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGHLEULYWCOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one , also referred to by its chemical structure, is a novel pyrazolo-pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a piperazine moiety and a pyrazolo-pyridine core. The presence of the methoxyphenyl group and the ethyl substituent are crucial for its biological interactions.
Research indicates that compounds with similar structural frameworks often exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrazolo-pyridines are known to act as inhibitors of specific kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
- Interaction with G-protein Coupled Receptors (GPCRs) : The piperazine ring may facilitate binding to GPCRs, influencing neurotransmitter signaling.
- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo-pyridine derivatives. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The following table summarizes key findings from recent studies:
| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | 15.2 | CDK inhibition | |
| Lung Cancer | 10.5 | Apoptosis induction | |
| Colorectal Cancer | 12.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a panel of cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations below 20 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic role in neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key Observations:
5-Substituent :
- The ethyl group in the target compound balances steric bulk and metabolic stability compared to smaller (methyl, ) or larger (isopropyl, ) groups.
- Methyl analogs () may exhibit faster metabolic clearance due to reduced steric hindrance .
Cinnamoyl () and m-tolyl acetyl () groups offer distinct electronic and steric profiles, influencing solubility and target affinity.
Molecular Weight :
- Analogs range from 409.4 () to 491.6 (). The target compound (~480) falls within a range typical for CNS-active drugs, suggesting favorable blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
